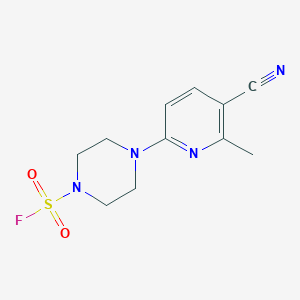

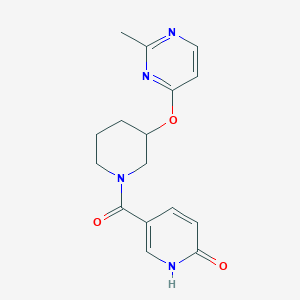

![molecular formula C21H19N3OS B2475058 2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-17-3](/img/structure/B2475058.png)

2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The photocatalytic degradation of both rhodamine B and tetracycline hydrochloride with a thiazolo[5,4-d]thiazole functionalized covalent triazine framework can be accomplished within 30 minutes .Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles have a strong conjugation system, excellent visible light absorption capacity, and high chemical stability .Scientific Research Applications

Synthesis and Biological Activities

- Synthesis and Testing for Analgesic and Anti-inflammatory Activities: A series of novel thiazolo[4,5-d]pyridazinones, which include compounds structurally similar to 2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one, have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds have shown promising results in in vivo tests, highlighting their potential therapeutic uses (Demchenko et al., 2015).

Antimicrobial Properties

- Evaluation as Antimicrobial Agents: Research into thiazolo[4,5-d]pyridazines has revealed that they possess broad-spectrum antibacterial activity, particularly against Gram-positive strains. Some derivatives have also shown notable antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Faidallah et al., 2013).

Analgesic Activity

- Investigation of Analgesic Effects: Additional research has been conducted on various thiazolo[4,5-d]pyridazinones for their analgesic properties. This includes studying the effect of electron donor substituents, which have been found to enhance the analgesic effect of these compounds in animal models (Demchenko et al., 2012).

Antioxidant Activities

- Antioxidant Activity Assessment: Thiazolo[4,5-b]pyridines, related to the compound , have been synthesized and tested for their antioxidant activities. The evaluation of these compounds using the DPPH radical scavenging method showed potential as antioxidants (Chaban et al., 2019).

Antibacterial Evaluation

- In Vitro Antibacterial Activity: Some derivatives of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines have been tested for their antibacterial properties. The results indicated that certain derivatives could be valuable as antibacterial agents, demonstrating the versatility of this chemical class in addressing microbial resistance (Etemadi et al., 2016).

Mechanism of Action

Future Directions

The synthetic chemistry behind thiazolo[5,4-d]thiazole-based materials has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope . These materials have presented unique advantages as photocatalysts applied in the fields of photocatalytic hydrogen production and photodegradation of pollutants .

properties

IUPAC Name |

2-methyl-7-(4-methylphenyl)-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-14-8-10-17(11-9-14)18-20-19(22-15(2)26-20)21(25)24(23-18)13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSCVIYLDWGCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2474981.png)

![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)

![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)

![2-(2,5-dimethylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2474996.png)

![4-Methyl-N-[2,2,2-trichloro-1-(toluene-4-sulfonyl)-ethyl]-benzamide](/img/structure/B2474998.png)